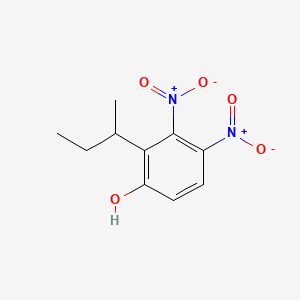

Phenol, 2-(1-methylpropyl)dinitro-

説明

Contextualization within Chemical Literature

In the vast landscape of chemical literature, Phenol (B47542), 2-(1-methylpropyl)dinitro- is primarily classified as a dinitrophenol herbicide. wikipedia.orgwikipedia.org It belongs to a family of synthetic organic compounds that have been extensively studied for their biological effects, most notably their ability to uncouple oxidative phosphorylation. wikipedia.orgnih.gov This mechanism of action, which disrupts the production of ATP in mitochondria, is a central theme in the research surrounding this compound. wikipedia.orgnih.gov

The compound is frequently referenced in fields such as environmental science, toxicology, and biochemistry. Environmental studies often focus on its persistence in soil and water, as well as methods for its bioremediation. asm.orgresearchgate.net Toxicological literature, on the other hand, details its high toxicity to a wide range of organisms, including mammals, which led to its ban in many countries. wikipedia.orgresearchgate.net In biochemistry, it serves as a classic tool compound for investigating mitochondrial function and the intricacies of cellular respiration. nih.govnih.gov

Historical Development and Evolution of Analogues

The story of Phenol, 2-(1-methylpropyl)dinitro- is deeply intertwined with the broader history of dinitrophenol compounds.

Emergence from Dinitrophenol Chemistry

The parent compound, 2,4-dinitrophenol (B41442) (DNP), first gained notoriety for its use in the manufacturing of munitions during World War I due to its explosive properties. nih.govchemistryworld.com In the 1930s, a surprising discovery revealed that DNP could significantly increase metabolic rates, leading to its brief and controversial use as a weight-loss drug. nih.govdirtysexyhistory.com However, reports of severe toxicity and fatalities quickly led to its ban for human consumption in 1938. nih.govwikipedia.org This early research into DNP's biological effects laid the groundwork for the development of related compounds with different applications. The dinitrophenol structure became a scaffold for creating a range of biologically active molecules, including pesticides. wikipedia.org

Structural Modifications and Derivative Evolution

The journey from a general dinitrophenol structure to the specific molecule of Dinoseb (B1670700) involved strategic chemical modifications to enhance its desired properties as a pesticide. A key precursor in this evolution was dinitro-ortho-cresol (DNOC), a compound structurally similar to DNP but with a methyl group, which was discovered in Germany in 1892 and later used as an insecticide and herbicide. wikipedia.org

In 1945, a significant structural modification was made by replacing the ortho-methyl group of DNOC with a sec-butyl group, resulting in the creation of Phenol, 2-(1-methylpropyl)dinitro-, or Dinoseb. wikipedia.org This alteration was found to confer superior contact and stomach activity against insects and mites. wikipedia.org Dinoseb was commercially introduced in 1945 and became a widely used herbicide for controlling broadleaf weeds in various crops. wikipedia.orgchemicalbook.com The success of Dinoseb spurred the development of other dinitrophenol herbicides, creating a diverse family of related compounds. wikipedia.org

Scope and Research Significance of the Compound

The research significance of Phenol, 2-(1-methylpropyl)dinitro- extends beyond its historical use as a pesticide. Its potent biological activity has made it a valuable, albeit hazardous, tool in various scientific disciplines.

The primary mechanism of action, the uncoupling of oxidative phosphorylation, makes it a subject of interest in mitochondrial research. wikipedia.orgnih.gov Studies have utilized Dinoseb to investigate the fundamental processes of cellular energy production and the consequences of its disruption. nih.gov For instance, research has demonstrated its ability to increase the rate of state 4 oxygen consumption and stimulate ATPase activity in isolated mitochondria. nih.gov

Furthermore, toxicological studies have provided insights into the compound's adverse effects, which has informed regulatory decisions and spurred research into its environmental fate and remediation. asm.orgresearchgate.net Studies have investigated its degradation by microorganisms, with some research identifying bacterial strains capable of breaking down this persistent organic pollutant. asm.orgnih.gov More recent research has also explored its impact on the immune system, using model organisms like zebrafish to understand how mitochondrial toxicants can disrupt immune signaling. nih.gov

The following tables summarize key research findings related to the compound's properties and its effects in biological systems.

Table 1: Physicochemical Properties of Phenol, 2-(1-methylpropyl)dinitro-

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2-(1-methylpropyl)-4,6-dinitrophenol | wikipedia.org |

| Common Name | Dinoseb | wikipedia.org |

| CAS Number | 88-85-7 | wikipedia.org |

| Molecular Formula | C₁₀H₁₂N₂O₅ | wikipedia.org |

| Molar Mass | 240.215 g/mol | wikipedia.org |

| Appearance | Crystalline orange solid | wikipedia.org |

| Melting Point | 38-42 °C | wikipedia.org |

| Acidity (pKa) | 4.4 | wikipedia.org |

Table 2: Summary of Selected Research Findings

| Research Area | Key Finding | Organism/System Studied | Reference |

|---|---|---|---|

| Biochemistry | Acts as a classical proton uncoupler by increasing the permeability of the inner mitochondrial membrane to protons. | Isolated rat liver mitochondria | nih.gov |

| Biochemistry | Partially inhibits the mitochondrial redox chain at the level of succinate (B1194679) dehydrogenase and cytochrome c reductase. | Isolated rat liver mitochondria | nih.gov |

| Environmental Science | A strain of Clostridium bifermentans was shown to degrade Dinoseb under anaerobic conditions. | Bacterial culture | nih.gov |

| Environmental Science | Bioremediation strategies involving the stimulation of anaerobic microbial consortia can lead to the complete degradation of Dinoseb in contaminated soils. | Soil microcosms | asm.org |

| Toxicology | In vivo studies in zebrafish larvae demonstrated that Dinoseb exposure decreased basal and ATP-linked respiration. | Zebrafish (Danio rerio) | nih.gov |

| Toxicology | Exposure to Dinoseb in zebrafish larvae was found to alter the expression of immune-related genes. | Zebrafish (Danio rerio) | nih.gov |

| Pharmacokinetics | In vivo dermal absorption in rats was found to be biphasic, with extensive metabolism of the parent compound. | Fischer 344 rats | nih.gov |

Table 3: List of Compound Names

| Compound Name |

|---|

| 2,4-dinitrophenol (DNP) |

| 2-sec-butyl-4,6-dinitrophenol |

| Adenosine triphosphate (ATP) |

| Binapacryl |

| Cytochrome c reductase |

| Dinoseb |

| Dinoseb acetate (B1210297) |

| Dinoseb-ammonium |

| Dinoseb-diolamine |

| Dinoseb-sodium |

| Dinoseb-trolamine |

| Dinitro-ortho-cresol (DNOC) |

| Phenol, 2-(1-methylpropyl)dinitro- |

Structure

3D Structure

特性

CAS番号 |

1344-30-5 |

|---|---|

分子式 |

C10H12N2O5 |

分子量 |

240.21 g/mol |

IUPAC名 |

2-butan-2-yl-3,4-dinitrophenol |

InChI |

InChI=1S/C10H12N2O5/c1-3-6(2)9-8(13)5-4-7(11(14)15)10(9)12(16)17/h4-6,13H,3H2,1-2H3 |

InChIキー |

DUMPKRLSSRTFMY-UHFFFAOYSA-N |

正規SMILES |

CCC(C)C1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])O |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Production of Phenol, 2 1 Methylpropyl Dinitro

Industrial Synthesis Pathways

The commercial production of Phenol (B47542), 2-(1-methylpropyl)dinitro- has historically relied on a two-step process: the alkylation of phenol followed by nitration. This approach is designed for large-scale manufacturing, prioritizing yield and cost-effectiveness.

Electrophilic Aromatic Substitution Approaches

The core of Dinoseb (B1670700) synthesis is the electrophilic aromatic substitution reaction. The process begins with the Friedel-Crafts alkylation of phenol with 1-butene (B85601) under acidic conditions. This reaction yields 2-sec-butylphenol (B1202637), the direct precursor to Dinoseb. The acidic catalyst protonates 1-butene to form a secondary carbocation, which then attacks the electron-rich phenol ring. The ortho-substituted product, 2-sec-butylphenol, is favored and is separated from the para-isomer. nih.gov

Following the synthesis of 2-sec-butylphenol, the next crucial step is the introduction of two nitro groups onto the aromatic ring. This is achieved through nitration, another classic example of electrophilic aromatic substitution. A nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid, is used to generate the highly electrophilic nitronium ion (NO₂⁺). The 2-sec-butylphenol is then subjected to this nitrating agent to produce the final product, Phenol, 2-(1-methylpropyl)dinitro-. wikipedia.org

Multi-step Nitration Processes

The nitration of 2-sec-butylphenol is often carried out in a stepwise manner to control the reaction and optimize the yield of the desired dinitro-substituted product. A common industrial method involves a two-stage nitration process. wikipedia.org

An alternative industrial production method described in a Chinese patent involves the sulfonation of ortho-sec-butylphenol with sulfuric acid to create a sulfonated intermediate. This sulfonated liquid is then added dropwise into a solution containing nitric acid and sulfuric acid to carry out the nitration reaction. This method is reported to have a high product yield and allows for the utilization of waste liquor, thereby reducing waste discharge and water consumption. google.com

The following table summarizes the key aspects of the industrial synthesis pathways:

| Pathway | Starting Materials | Key Intermediates | Key Reactions | Reported Advantages |

| Two-Step Alkylation and Nitration | Phenol, 1-butene, Nitric Acid, Sulfuric Acid | 2-sec-butylphenol | Friedel-Crafts Alkylation, Electrophilic Nitration | Established and widely used method. nih.govwikipedia.org |

| Sulfonation-Nitration Route | o-sec-butylphenol, Sulfuric Acid, Nitric Acid | Sulfonated o-sec-butylphenol | Sulfonation, Nitration | High product yield, utilization of waste liquor. google.com |

Laboratory-Scale Synthesis Techniques

On a laboratory scale, the synthesis of Phenol, 2-(1-methylpropyl)dinitro- generally mirrors the industrial process but with a focus on procedural control and purification. The synthesis typically begins with commercially available 2-sec-butylphenol.

The nitration is performed by carefully adding a pre-prepared nitrating mixture (concentrated nitric acid and sulfuric acid) to the 2-sec-butylphenol, often with external cooling to manage the exothermic nature of the reaction. The reaction progress can be monitored using techniques like thin-layer chromatography. Upon completion, the product is isolated by pouring the reaction mixture over ice, followed by filtration. The crude product is then purified, typically through recrystallization from a suitable solvent, to obtain the pure Phenol, 2-(1-methylpropyl)dinitro-. While specific laboratory procedures for Dinoseb are not extensively detailed in readily available literature, the general principles of phenol nitration are well-established.

Green Chemistry Principles in Phenol, 2-(1-methylpropyl)dinitro- Synthesis

The traditional synthesis of nitrophenols, including Dinoseb, raises environmental concerns due to the use of strong acids and the generation of acidic waste. In response, research is exploring more environmentally benign synthetic methods, aligning with the principles of green chemistry.

One approach focuses on the use of alternative nitrating agents and catalysts to replace the conventional mixed acid system. For instance, the use of solid acid catalysts, such as zeolites or supported sulfuric acid, is being investigated for the nitration of aromatic compounds. These catalysts can offer advantages in terms of easier separation, reusability, and reduced waste generation. paspk.org

Another green chemistry strategy involves optimizing reaction conditions to improve selectivity and reduce by-product formation. Studies on the synthesis of nitrophenols have shown that by carefully controlling physical parameters like temperature and nitric acid concentration, it is possible to achieve high yields of the desired product without the need for catalysts or organic solvents. This approach not only simplifies the process but also minimizes the environmental footprint. paspk.org

Furthermore, research into the green synthesis of metal nanoparticles for the catalytic reduction of nitrophenols to aminophenols suggests the potential for developing greener pathways for reactions involving nitrophenolic compounds. nih.govmdpi.comrsc.org While not a direct synthesis of Dinoseb, these advancements in catalytic systems could potentially be adapted for its production in the future, for example, by using more environmentally friendly catalysts for the initial alkylation step or for any subsequent chemical transformations.

The following table outlines potential green chemistry approaches for the synthesis of Phenol, 2-(1-methylpropyl)dinitro-:

| Green Chemistry Principle | Potential Application in Dinoseb Synthesis | Anticipated Benefits |

| Use of Alternative Reagents | Employing solid acid catalysts (e.g., zeolites) for nitration. | Reduced corrosive waste, catalyst reusability. paspk.org |

| Atom Economy | Optimizing reaction conditions to maximize the conversion of reactants to the final product. | Higher efficiency, less waste. |

| Safer Solvents and Auxiliaries | Exploring solvent-free reaction conditions or using more benign solvents. | Reduced environmental impact and worker exposure. paspk.org |

| Catalysis | Investigating novel catalysts for the alkylation and nitration steps to improve selectivity and reduce energy consumption. | Increased efficiency, lower environmental burden. paspk.org |

Compound Names

| Systematic Name | Common Name/Synonym | CAS Number |

| Phenol, 2-(1-methylpropyl)dinitro- | Dinoseb, 2-sec-Butyl-4,6-dinitrophenol | 88-85-7 nist.gov |

| 2-sec-butylphenol | ||

| 1-butene | 106-98-9 | |

| Nitric Acid | 7697-37-2 | |

| Sulfuric Acid | 7664-93-9 | |

| 2,4-dinitro-6-methylphenol | Dinitro-ortho-cresol | 534-52-1 |

| N-sec-butyl-4-tert-butyl-2,6-dinitroaniline | ||

| 4-tert-butylphenol | 98-54-4 | |

| 2-chloro-1,3-dimethylimidazolinium chloride | DMC | 3993-95-9 |

| para-nitrophenol | 4-nitrophenol | 100-02-7 |

Mechanistic Chemistry and Molecular Interactions of Phenol, 2 1 Methylpropyl Dinitro

Uncoupling of Oxidative Phosphorylation: Molecular Basis

The primary mechanism of dinoseb's biological action is the uncoupling of oxidative phosphorylation, a critical process for cellular energy production. mdpi.comwikipedia.org This disruption of energy synthesis is a hallmark of dinitrophenol compounds. mdpi.com

Proton Transport Across Biological Membranes

Dinoseb (B1670700), being a weak acid, possesses the ability to traverse lipid membranes in its undissociated state. nih.govacs.org This characteristic enables it to function as a protonophore, actively transporting protons across the inner mitochondrial membrane. nih.govacs.org The process involves the uptake of protons from the intermembrane space and their subsequent release into the mitochondrial matrix. nih.govacs.org The dissociated, negatively charged form of dinoseb is then driven back to the intermembrane space by the electrochemical gradient. nih.govacs.org This cycling action effectively dissipates the proton gradient that is essential for ATP synthesis. nih.gov

Interference with Adenosine Triphosphate (ATP) Synthesis Pathways

By collapsing the proton gradient across the inner mitochondrial membrane, dinoseb directly undermines the cell's capacity to produce Adenosine Triphosphate (ATP). nih.govwikipedia.org The proton motive force, which is the potential energy stored in the form of a proton gradient, is the driving force for ATP synthase, the enzyme responsible for ATP production. nih.gov With the dissipation of this gradient, the synthesis of ATP is severely inhibited, leading to cellular energy depletion and eventual cell death. nih.gov In plant cells, dinoseb also disrupts photosynthesis by inhibiting electron flow from photosystem II to plastoquinone, thereby preventing the formation of a proton gradient necessary for ATP synthesis in chloroplasts. nih.gov

Reactive Oxygen Species Generation via Chemical Interaction

The uncoupling of oxidative phosphorylation by dinoseb can also lead to an increase in metabolic rate, which in turn can stimulate the production of reactive oxygen species (ROS). mdpi.com This enhancement of oxidative damage is a potential contributing factor to its embryotoxicity. mdpi.com The rapid cellular growth and incomplete metabolic development during embryogenesis may render developing organisms particularly susceptible to oxidative stress induced by dinoseb. mdpi.com

Macromolecular Binding: Protein and Nucleic Acid Interactions

Dinoseb has been shown to bind to both proteins and DNA, molecular interactions that are associated with high hazard levels in aquatic organisms. mdpi.com Unlike many lipophilic substances, dinoseb preferentially binds to plasma and other proteins rather than lipids. canada.ca This binding affinity influences its distribution throughout an organism. canada.ca While dinoseb is not expected to bind to estrogen or androgen steroid receptors based on its structure, its interaction with other proteins can have significant physiological consequences. canada.ca For instance, in liver mitochondria, dinoseb has been shown to interact with and partially inhibit succinate (B1194679) dehydrogenase and cytochrome c reductase (complex III) of the electron transport chain. epa.gov

The interaction of dinoseb with nucleic acids is a critical aspect of its toxicity. While specific dinoseb-DNA adducts have not been extensively characterized in the available literature, the binding of chemicals like dinoseb to DNA is a known mechanism of genotoxicity that can lead to mutations and other adverse genetic effects. mdpi.com

Biotransformation Pathways: Reduction to Amine Derivatives

In biological systems, dinoseb can undergo biotransformation. Studies involving the administration of radiolabeled dinoseb to rats and mice have indicated the presence of various metabolites in urine and feces, although these metabolites were not fully identified in early studies. nih.govacs.org A key biotransformation pathway for dinitrophenolic compounds under reducing conditions is the reduction of the nitro groups to form amine derivatives. ebi.ac.uk This process has been observed in anaerobic enrichment cultures capable of degrading dinoseb. ebi.ac.uk The degradation pathway involves the sequential reduction of the nitro groups to amino groups, which can then be replaced by hydroxyl groups. ebi.ac.uk

Abiotic Chemical Reactions: Chlorination By-product Formation and Kinetics

Dinoseb can undergo abiotic degradation in the environment, with photolysis being a significant pathway in both soil and water. wa.gov Additionally, its reaction with chlorine in aqueous solutions has been studied, revealing the formation of several disinfection by-products (DBPs).

The kinetics of dinoseb chlorination are pH-dependent. The reaction rate is at its maximum in acidic conditions (pH 4), moderate at neutral pH, and minimal in alkaline conditions (pH 9). smolecule.com A kinetic model suggests that the predominant reactions around neutral pH involve the interaction of hypochlorous acid (HOCl) with both the protonated and deprotonated forms of dinoseb. smolecule.com The second-order rate constants for the reaction of HOCl with the neutral dinoseb molecule and its anionic form have been determined to be 3.3 (±0.6) M⁻¹s⁻¹ and 0.5 (±0.1) M⁻¹s⁻¹, respectively. smolecule.com An acid-catalyzed reaction also contributes to the degradation at lower pH values. smolecule.com

Several volatile and semi-volatile DBPs have been identified following the chlorination of dinoseb. These include:

Chloroform (CF) smolecule.com

Monochloroacetone smolecule.com

Chloropicrin (TCNM) smolecule.com

1,1-dichloro-2-methyl-butane smolecule.com

1,2-dichloro-2-methyl-butane smolecule.com

1-chloro-3-methyl-pentanone smolecule.com

The formation potential of chloropicrin and chloroform is significant, with yields varying depending on the chlorine-to-dinoseb molar ratio (Cl₂/C), pH, and reaction time. smolecule.com The maximum yield of chloropicrin occurs at a Cl₂/C ratio of 1 and a pH of 3, while chloroform formation is maximized at a Cl₂/C ratio of 4 and a pH of 7. smolecule.com

Interactive Data Table: Chlorination By-products of Dinoseb

| By-product Name | Chemical Formula | Conditions for Maximum Yield |

| Chloroform | CHCl₃ | Cl₂/C = 4, pH 7 |

| Monochloroacetone | C₃H₅ClO | Not specified |

| Chloropicrin | CCl₃NO₂ | Cl₂/C = 1, pH 3 |

| 1,1-dichloro-2-methyl-butane | C₅H₁₀Cl₂ | Not specified |

| 1,2-dichloro-2-methyl-butane | C₅H₁₀Cl₂ | Not specified |

| 1-chloro-3-methyl-pentanone | C₆H₁₁ClO | Not specified |

Environmental Fate and Transport Dynamics of Phenol, 2 1 Methylpropyl Dinitro

Phenol (B47542), 2-(1-methylpropyl)dinitro-, commonly known as dinoseb (B1670700), is a synthetic organic compound previously used as a herbicide and insecticide. orst.eduherts.ac.uk Its persistence and behavior in the environment are governed by a complex interplay of physical, chemical, and biological processes. Understanding these dynamics is critical for assessing its environmental impact. The compound's fate is largely dictated by its degradation kinetics and the pathways through which it is transformed in various environmental compartments.

Degradation Kinetics and Pathways

The environmental persistence of dinoseb is relatively low, with reported field half-lives ranging from 5 to 31 days. orst.edu However, its persistence can be significantly longer in the vadose zone (the unsaturated zone above the water table). orst.edu The primary degradation mechanisms are photolysis and microbial breakdown, while processes like volatilization are not considered significant routes of loss from soil. orst.edu

Photodegradation, or the breakdown of the molecule by light, is a significant process for dinoseb in both water and soil. orst.eduepa.gov

In aquatic systems, dinoseb can photodegrade in surface waters with a half-life reported to be between 14 and 18 days under natural sunlight. epa.govepa.govnih.gov The rate of photolysis in water can be influenced by factors such as water depth and turbidity. canada.ca Studies on the photoassisted degradation of dinoseb using a titanium dioxide (TiO2) photocatalyst under UV irradiation have shown that the process follows pseudo-first-order kinetics. nih.govnih.gov The efficiency of this photocatalytic degradation is enhanced in acidic conditions (pH 5.1) and in the presence of electron acceptors like hydrogen peroxide. nih.gov

On terrestrial surfaces, photolysis can be even more rapid. The half-life of dinoseb on a sandy loam soil surface exposed to natural sunlight was found to be 14 hours. nih.gov This suggests that photolytic degradation on soil surfaces is a key dissipation pathway. epa.govcanada.ca

Table 1: Photodegradation Half-Life of Dinoseb

| Environment | Condition | Half-Life | Reference |

| Surface Water | Natural Sunlight | 14-18 days | epa.govepa.govnih.gov |

| Aqueous Suspension | UV light with TiO₂ catalyst | Varies (Pseudo-first-order kinetics) | nih.govnih.gov |

| Soil Surface | Natural Sunlight | 14 hours | nih.gov |

| Atmosphere (Vapor Phase) | Reaction with hydroxyl radicals | 14.1 days (estimated) | epa.govepa.gov |

Microbial activity plays a crucial role in the breakdown of dinoseb in soil and water systems, with both aerobic and anaerobic pathways contributing to its transformation. orst.edu However, degradation rates can be variable, depending on factors such as soil type, pH, dinoseb concentration, and the presence of specific microbial populations. canada.canih.gov

Under aerobic conditions, where oxygen is present, dinoseb is known to be biodegradable, although the process can be slow. canada.caepa.gov The rate of degradation is generally higher in silt-loam soils compared to loamy-sand soils. nih.gov Interestingly, the history of a soil's exposure to dinoseb does not appear to significantly influence the rate of its biodegradation. nih.gov High concentrations of nitrate (B79036) in the soil can inhibit the aerobic biodegradation of dinoseb. nih.gov While some studies report that dinoseb is not degraded under the aerobic conditions at certain sites, others have identified specific bacteria capable of breaking it down. nih.govnih.govresearchgate.net

Anaerobic degradation, which occurs in the absence of oxygen, is a significant transformation pathway for dinoseb. canada.ca In some cases, it appears to be more effective than aerobic degradation. nih.govresearchgate.net Creating anaerobic conditions in contaminated soil, for instance by adding a starchy material and flooding the area, can promote the complete degradation of dinoseb. nih.govresearchgate.net This process, driven by an anaerobic microbial consortium, avoids the formation of polymerization products that can occur under aerobic or microaerophilic (low oxygen) conditions. nih.govresearchgate.net

A study demonstrated that a strain of Clostridium bifermentans could mineralize a portion of dinoseb in anaerobic cultures, converting 7.2% of the carbon in the molecule's ring structure to carbon dioxide. nih.govasm.org When the remaining degradation products were subsequently exposed to aerobic soil bacteria, a further 35.4% of the original carbon was converted to CO2, indicating a combined anaerobic-aerobic process can be effective. nih.govasm.org

Specific microbial strains have been identified that are capable of degrading dinoseb.

Table 2: Microbial Strains Involved in Dinoseb Degradation

| Microbial Strain | Degradation Condition | Pathway/Mechanism | Reference |

| Pseudomonas aeruginosa | Aerobic | Can utilize dinoseb as a sole carbon source. | nih.govcanada.ca |

| Pseudomonas putida | Aerobic | Can utilize dinoseb as a sole carbon source. | nih.govcanada.ca |

| Azotobacter sp. | Aerobic | Transformation of dinitrophenol-herbicides. | canada.ca |

| Clostridium bifermentans (Strain KMR-1) | Anaerobic | Degrades dinoseb via cometabolism in the presence of a fermentable carbon source; does not use it as a sole carbon source. | canada.canih.govasm.orgnih.gov |

The bacterium Clostridium bifermentans KMR-1 has been shown to degrade dinoseb to below detection limits within 96 hours under anaerobic conditions. nih.govasm.orgnih.gov This degradation occurs through cometabolism, meaning the bacterium breaks down the herbicide while feeding on another carbon source. nih.govasm.org Under aerobic conditions, species such as Pseudomonas aeruginosa and Pseudomonas putida have been reported to utilize dinoseb as their sole source of carbon. nih.gov The genus Azotobacter has also been found to degrade dinoseb aerobically. canada.ca

Microbiological Degradation Mechanisms

Environmental Partitioning and Mobility

The movement and distribution of dinoseb in the environment are governed by several key processes, including its interaction with soil and its potential to move into water and air.

Soil Adsorption/Desorption Dynamics

Dinoseb's behavior in soil is significantly influenced by its tendency to attach to soil particles, a process known as adsorption. The extent of this binding is variable and depends on the specific characteristics of the soil.

Research indicates that dinoseb generally binds weakly to soil. epa.govepa.gov However, the strength of this bond can increase in clay soils, particularly those with acidic pH levels. epa.govepa.gov The primary factors influencing dinoseb's adsorption to soil are the organic carbon and clay content. nih.govresearchgate.net A study revealed that these two factors could account for 92% of the variation in dinoseb's sorption coefficient. nih.govresearchgate.net

The soil sorption coefficient (Koc), a measure of a chemical's tendency to bind to organic carbon in soil, has been measured for dinoseb. One study reported a Koc of 124, indicating high mobility in soil. epa.govepa.gov Another source provides an estimated adsorption coefficient (Kd) of 30. orst.edu The pH of the soil also plays a crucial role, with greater sorption observed at lower pH values. orst.edu

The persistence of dinoseb in soil can be influenced by microbial breakdown. Biodegradation rates have been found to be higher in silt-loam soils compared to loamy-sand soils. nih.gov Factors such as the number of native degrading microorganisms and the presence of nitrate, which can inhibit biodegradation, also play a significant role. nih.gov

Interactive Data Table: Soil Adsorption/Desorption of Dinoseb

| Parameter | Value | Soil Type/Conditions | Reference |

| Soil Sorption Coefficient (Koc) | 124 (measured) | - | epa.govepa.gov |

| Adsorption Coefficient (Kd) | 30 (estimated) | - | orst.edu |

| Key Influencing Factors | Organic Carbon & Clay Content | Account for 92% of sorption variation | nih.govresearchgate.net |

| pH Effect | Sorption capacity is much greater at lower pH values | - | orst.edu |

Leaching Potential to Groundwater Systems

Due to its tendency for weak binding to many soil types, dinoseb has the potential to move through the soil profile and contaminate groundwater. epa.govepa.govepa.gov This leaching potential is a significant concern, and dinoseb has been detected in groundwater in various locations. epa.govepa.govepa.govhealth.state.mn.us

The salt forms of dinoseb, such as the ammonium (B1175870) and amine salts, are more water-soluble and bind less strongly to soils, posing a greater risk to groundwater. orst.edu In contrast, the phenolic form is less soluble and more strongly sorbed by most soils, presenting a moderate risk. orst.edu The persistence of dinoseb in the vadose zone (the unsaturated zone above the groundwater table) can be much longer than its typical field half-life of 20 to 30 days. orst.edu In one study, the half-life of dinoseb in a vadose zone sandy loam soil was estimated to be about 100 days in the absence of volatilization. epa.govepa.gov

Volatilization from Aquatic and Terrestrial Surfaces

Volatilization, the process of a chemical turning into a vapor and escaping from a surface, is not considered a significant pathway for dinoseb loss from soil or water. epa.govepa.govorst.edu This is attributed to its relatively low vapor pressure. canada.ca

The estimated Henry's Law constant for dinoseb is 5.04 x 10⁻⁴ atm-cu m/mol, which suggests that its volatilization from water will be slow. epa.govepa.gov A laboratory experiment measured the evaporation half-life of dinoseb from a soil surface to be 26 days. epa.govepa.gov

Atmospheric Dispersion and Reactivity

While significant releases of dinoseb to the air are not expected, it can persist in the atmosphere for a period. canada.ca The primary degradation process for dinoseb in the atmosphere is its reaction with photochemically produced hydroxyl radicals. epa.govcanada.ca The estimated half-life for this reaction is 2.65 days, leading to its classification as slightly persistent in the air. canada.ca It is not expected to react significantly with other atmospheric oxidants like ozone but may react with nitrate radicals. canada.ca When present in the air, the majority of dinoseb is expected to remain in the gaseous phase rather than partitioning to airborne particles. canada.ca

Bioaccumulation Potential in Environmental Compartments

Bioaccumulation refers to the buildup of a chemical in an organism's tissues over time. For dinoseb, the potential for bioaccumulation in aquatic organisms is considered low. canada.cacanada.ca

It is important to note that dinoseb tends to bind to plasma and protein rather than lipids. canada.ca This means its distribution within an organism may differ from that of more lipophilic (fat-loving) substances, and this characteristic might not be fully captured by standard bioaccumulation tests. canada.ca While the bioaccumulation potential in aquatic organisms is low, it is suggested that for air-breathing organisms, there could be a higher potential for bioaccumulation if the substance is not rapidly metabolized. canada.ca

Interactive Data Table: Bioaccumulation Potential of Dinoseb

| Parameter | Value | Organism/Compartment | Reference |

| Bioconcentration Factor (BCF) | 68 (estimated) | Aquatic Organisms | epa.govepa.gov |

| Bioconcentration Factor (BCF) | 135 | Fish | orst.edu |

| Bioaccumulation Potential | Low | Aquatic Organisms | canada.cacanada.ca |

| Uptake and Elimination | Rapid uptake and elimination | Fish | orst.edu |

Advanced Analytical Chemistry for Phenol, 2 1 Methylpropyl Dinitro and Its Metabolites

Chromatographic Separation Techniques

Chromatography stands as the cornerstone for the analysis of dinoseb (B1670700) and its metabolites, providing the necessary separation from complex sample matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively utilized, each with specific advantages depending on the analytical requirements.

HPLC is a versatile and widely adopted technique for the analysis of dinoseb due to the compound's polarity and thermal lability, which can make gas chromatography challenging without derivatization. Various HPLC modes have been developed to achieve optimal separation and detection.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common HPLC mode for the analysis of dinoseb. This technique utilizes a nonpolar stationary phase, typically octadecylsilane (B103800) (C18), and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Research has demonstrated the successful application of RP-HPLC for the determination of dinoseb in various matrices, including water and soil. nih.gov The retention of dinoseb is influenced by several factors, including the organic modifier content in the mobile phase, the pH, and the column temperature. nih.gov Acidification of the mobile phase is often necessary to suppress the ionization of the phenolic hydroxyl group of dinoseb, thereby increasing its retention on the nonpolar stationary phase. A typical mobile phase consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with the addition of an acid such as acetic acid or sulfuric acid. nih.govhelixchrom.com

Detection is commonly performed using a UV detector, as the nitroaromatic structure of dinoseb exhibits strong absorbance in the ultraviolet region. shimadzu.ru The maximum absorbance is typically observed around 275 nm. helixchrom.com

Interactive Data Table: Typical RP-HPLC Parameters for Dinoseb Analysis

| Parameter | Value | Reference |

| Column | C18, 4.6 x 150 mm, 5 µm | nih.gov |

| Mobile Phase | Acetonitrile/Water (gradient) with 0.1% sulfuric acid | helixchrom.com |

| Flow Rate | 1.0 mL/min | helixchrom.com |

| Detection | UV at 275 nm | helixchrom.com |

| Injection Volume | 20 µL | hpst.cz |

| Column Temperature | 40 °C | hpst.cz |

For more complex separations involving dinoseb and other herbicides with varying polarities and ionic characteristics, mixed-mode and anion-exchange HPLC offer enhanced selectivity. mdpi.comthermofisher.com Mixed-mode chromatography utilizes stationary phases that possess both reversed-phase and ion-exchange properties. thermofisher.com This dual retention mechanism allows for the simultaneous separation of neutral, acidic, and basic compounds in a single run. thermofisher.com

Anion-exchange chromatography is particularly useful for retaining acidic compounds like dinoseb, which is a weak acid. mdpi.com In this mode, the stationary phase contains positively charged functional groups that interact with the negatively charged phenolate (B1203915) form of dinoseb at an appropriate pH. By combining anion-exchange with reversed-phase characteristics, columns such as the Coresep SB can effectively separate a range of acidic herbicides, including dinoseb. helixchrom.com The retention can be finely tuned by adjusting the mobile phase pH, ionic strength, and organic solvent concentration. thermofisher.com

Interactive Data Table: Mixed-Mode HPLC Parameters for Acidic Herbicide Analysis Including Dinoseb

| Parameter | Value | Reference |

| Column | Coresep SB, 4.6 x 150 mm, 2.7 µm | helixchrom.com |

| Separation Modes | Reversed-phase and anion-exchange | helixchrom.com |

| Mobile Phase | Acetonitrile gradient (40% to 60%) with 0.1% sulfuric acid | helixchrom.com |

| Flow Rate | 1.0 mL/min | helixchrom.com |

| Detection | UV at 275 nm | helixchrom.com |

| Analytes | Dinoseb and other acidic herbicides | mdpi.com |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. While specific UPLC methods dedicated solely to dinoseb are extensions of HPLC methods, the principles are directly applicable. The analysis of multiple herbicides, including dinoseb, in drinking water has been successfully demonstrated using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique that often employs UPLC for the chromatographic separation to achieve the necessary sensitivity and throughput. hpst.cz The high efficiency of UPLC separations results in sharper and narrower peaks, leading to lower detection limits, which is critical for trace-level environmental analysis. hpst.cz

Gas chromatography is another powerful technique for the analysis of dinoseb, particularly when coupled with highly sensitive detectors. However, due to the low volatility and polar nature of dinoseb, derivatization is a mandatory step to convert it into a more volatile and thermally stable compound suitable for GC analysis. pjoes.com

The Electron Capture Detector (ECD) is exceptionally sensitive to compounds containing electronegative atoms, such as the nitro groups present in dinoseb. This makes GC-ECD a highly suitable technique for the trace analysis of this herbicide. documentsdelivered.comscioninstruments.com

For the analysis to be successful, the phenolic hydroxyl group of dinoseb must be derivatized. A common approach is methylation to form the methyl ether of dinoseb. documentsdelivered.comrestek.com This can be achieved using reagents like diazomethane (B1218177) or trimethylphenylammonium hydroxide (B78521) (TMPH). pjoes.comdocumentsdelivered.com Following derivatization, the resulting compound is amenable to volatilization in the GC injector and separation on a capillary column.

The high sensitivity of the ECD allows for the detection of dinoseb at very low concentrations in various complex matrices, including feed, tissues, and excreta. documentsdelivered.com Cleanup procedures, such as using an acid alumina (B75360) column, are often employed to remove interfering substances from the sample extracts before GC-ECD analysis. documentsdelivered.com

Interactive Data Table: GC-ECD Parameters for Dinoseb Analysis

| Parameter | Value | Reference |

| Derivatization Reagent | Diazomethane or Trimethylphenylammonium hydroxide (TMPH) | pjoes.comdocumentsdelivered.com |

| Column | Capillary column (e.g., TG-5MS) | thermofisher.com |

| Detector | Electron Capture Detector (ECD) | documentsdelivered.comscioninstruments.com |

| Sample Matrix | Feed, tissue, excreta, water | pjoes.comdocumentsdelivered.com |

| Cleanup | Acid alumina column | documentsdelivered.com |

Gas Chromatography (GC) Methodologies

Nitrogen-Phosphorus Detection (NPD) Approaches

Nitrogen-Phosphorus Detection (NPD) is a highly selective technique used in gas chromatography (GC) for the analysis of nitrogen- and phosphorus-containing compounds. For the analysis of Phenol (B47542), 2-(1-methylpropyl)dinitro-, also known as dinoseb, NPD offers significant advantages in terms of selectivity, which is crucial when analyzing complex environmental and biological samples. The detector operates by catalytically reacting nitrogen and phosphorus compounds in a hydrogen-rich plasma on the surface of a thermionic bead, resulting in a highly specific signal.

In the analysis of dinoseb and other dinitrophenol pesticides, NPD has been successfully employed. researchgate.net A simple method for the determination of dinoseb in agricultural products was developed using capillary GC with NPD. researchgate.net This method involved extraction from grains and beans with acetonitrile followed by a hexane (B92381) wash, or for fruits and vegetables, extraction with an acetone-hexane mixture and a water wash. researchgate.net The extract was then cleaned up using a silica (B1680970) gel column before being subjected to NPD-GC analysis. researchgate.net This approach yielded high recoveries and a low detection limit, demonstrating the suitability of NPD for the routine monitoring of dinoseb in agricultural commodities. researchgate.net

Key Research Findings for NPD Analysis of Dinoseb:

| Matrix | Fortification Level (ppm) | Recovery (%) | Limit of Detection (ppm) |

| Agricultural Products | 0.05 | 79.2 - 87.8 | 0.005 |

Mass Spectrometry (MS) Detection and Identification

Mass spectrometry (MS) has become an indispensable tool for the detection and identification of Phenol, 2-(1-methylpropyl)dinitro- and its by-products due to its high sensitivity and specificity. When coupled with chromatographic techniques such as liquid chromatography (LC) or gas chromatography (GC), MS allows for the unambiguous identification and quantification of the target analyte, even at trace levels in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the trace analysis of dinoseb in various samples. nih.govhpst.cz This method offers exceptional sensitivity and selectivity, making it ideal for monitoring low levels of dinoseb in environmental and food matrices. hpst.cz

A study demonstrated a simple and effective LC-MS/MS method for determining dinoseb in agricultural products, livestock products, and seafood. nih.gov The method utilized a C18 column for chromatographic separation with a mobile phase of methanol-water containing acetic acid. Detection was achieved using mass spectrometry with negative ion electrospray ionization. nih.gov The method was validated with average recoveries ranging from 77-111% and a limit of quantitation of 0.001 µg/g. nih.gov

Another application highlighted the use of an Agilent 6495 Triple Quadrupole LC/MS for the detection of dinoseb and other herbicides in drinking water. hpst.cz This method employed direct injection and achieved detection levels as low as 1–2 parts per trillion (ppt) in negative ionization mode, showcasing the remarkable sensitivity of modern LC-MS/MS systems. hpst.cz

LC-MS/MS Method Parameters for Dinoseb Analysis:

| Parameter | Condition | Reference |

| Chromatography | ||

| Column | C18 | nih.gov |

| Mobile Phase | Methanol-water (19:1) with 0.005 v/v% acetic acid | nih.gov |

| Mass Spectrometry | ||

| Ionization Mode | Negative Ion Electrospray | nih.gov |

| Linearity | 0.0005 to 0.04 µg/mL | nih.gov |

| Limit of Quantitation | 0.001 µg/g | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for By-product Characterization

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the characterization of by-products of Phenol, 2-(1-methylpropyl)dinitro-. While LC-MS/MS is often preferred for the analysis of the polar parent compound, GC-MS is well-suited for the identification of less polar degradation products or impurities from its synthesis. researchgate.net For some dinitrophenol pesticides, methylation with reagents like trimethylsilyldiazomethane (B103560) (TMSD) is employed to improve their volatility and chromatographic behavior for GC analysis. researchgate.net

The analysis of dithiocarbamate (B8719985) pesticides, which can be co-formulants or have similar degradation pathways, often involves their conversion to carbon disulfide (CS2), which is then analyzed by GC-MS. thermofisher.com This highlights the versatility of GC-MS in analyzing a range of pesticide-related compounds. While direct GC-MS analysis of dinoseb can be challenging due to its polarity, derivatization can overcome this limitation, allowing for the characterization of related compounds and potential by-products. researchgate.netresearchgate.net

Electrospray Ionization (ESI) and Ionization Modes

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS for the analysis of polar and thermally labile compounds like Phenol, 2-(1-methylpropyl)dinitro-. nih.govnih.gov ESI allows for the transfer of ions from solution into the gas phase with minimal fragmentation, which is advantageous for obtaining molecular weight information.

For dinitrophenols such as dinoseb, negative ion ESI is typically the preferred mode of ionization. nih.govhpst.cz This is because the phenolic hydroxyl group can be readily deprotonated, forming a stable negative ion ([M-H]⁻). rsc.org Studies have shown that the ion intensities of deprotonated nitrophenol compounds in negative ESI-MS correlate with their gas-phase acidities. rsc.org

The choice of ionization mode is critical for achieving optimal sensitivity. In a study on the analysis of dinoseb in various food matrices, negative ion electrospray ionization was used for detection. nih.gov Similarly, for the ultra-trace analysis of dinoseb in drinking water, negative ionization mode was employed. hpst.cz The selection of negative mode is based on the acidic nature of the phenolic group in the dinoseb molecule, which makes it highly amenable to deprotonation. nih.gov

Sample Preparation and Extraction Protocols for Environmental and Biological Matrices

Effective sample preparation is a critical step in the analytical workflow for the determination of Phenol, 2-(1-methylpropyl)dinitro- in environmental and biological samples. The goal is to isolate the analyte from the complex matrix and concentrate it to a level suitable for instrumental analysis, while minimizing interferences.

Liquid-Liquid Extraction Techniques

Liquid-liquid extraction (LLE) is a classical and widely used technique for the extraction of organic compounds from aqueous samples. For the analysis of dinoseb, LLE has been employed to extract the compound from various matrices.

In a method for the determination of dinoseb and other phenolic herbicides in water, LLE with ethyl acetate (B1210297) and methyl-tert-butyl ether was investigated. pjoes.com For the analysis of dinoseb in agricultural products, a partitioning step with hexane and a saturated sodium chloride solution was used after an initial acetone (B3395972) extraction. researchgate.netnih.gov For livestock products and seafood, samples were extracted with a mixture of acetone, hexane, water, and sodium chloride, with the organic layer being collected for further analysis. nih.gov

The efficiency of LLE is dependent on the choice of solvent and the pH of the aqueous phase. Since dinoseb is an acidic phenol, adjusting the pH of the water sample to be acidic ensures that the compound is in its neutral, less water-soluble form, which facilitates its transfer into the organic solvent. nih.gov

Solid-Phase Extraction and Cleanup Procedures

The analysis of Phenol, 2-(1-methylpropyl)dinitro- (Dinoseb) and its metabolites in complex environmental and biological matrices necessitates robust sample preparation techniques to isolate the analytes and remove interfering substances. Solid-phase extraction (SPE) is a widely employed method for the extraction and preconcentration of Dinoseb from aqueous samples, while various cleanup procedures are utilized to further purify the extracts before instrumental analysis. nih.govnih.gov

The selection of SPE sorbents and conditions is critical for achieving high recovery rates. Due to the acidic nature of Dinoseb, ion-exchange and reversed-phase sorbents are commonly used. nih.gov For instance, C18-modified silica gel and styrene-divinylbenzene (SDB) copolymer cartridges have proven effective for the extraction of Dinoseb from water samples. pjoes.com The pH of the sample matrix is a crucial parameter that must be adjusted to ensure efficient retention of the acidic herbicide on the SPE sorbent. nih.gov

Following extraction, cleanup steps are often necessary to remove co-extracted matrix components that can interfere with the final detection, particularly in complex samples like agricultural products, livestock, and seafood. nih.gov Primary and secondary amine (PSA) exchange material is a common sorbent used in dispersive solid-phase extraction (dSPE) cleanup, as it effectively removes organic acids and sugars. gcms.cz For the analysis of Dinoseb in various food products, a cleanup step using a PSA mini column has been successfully implemented. nih.gov Other cleanup sorbents include graphitized carbon black (GCB) for pigment removal and C18 for eliminating fatty components. gcms.cz In some cases, such as the analysis of certain industrial wastewaters, cleanup procedures may not be required. epa.gov However, if matrix interferences are present, the analyst must validate the cleanup procedure to ensure a recovery of at least 85% for the compound of interest. epa.gov

Table 1: Solid-Phase Extraction and Cleanup Methods for Dinoseb

| Matrix | Extraction/Cleanup Method | Sorbent | Elution Solvent | Key Findings | Reference |

|---|---|---|---|---|---|

| Water | Solid-Phase Extraction (SPE) | C18-modified silica gel, Styrene-divinylbenzene (SDB) copolymer | Ethyl acetate, Methyl-tert-butyl ether | SDB sorbent with ethyl acetate as an eluent showed good extraction yields for phenolic herbicides. | pjoes.com |

| Agricultural Products, Livestock Products, Seafood | Liquid-Liquid Extraction followed by Cleanup | Primary Secondary Amine (PSA) mini column | Not specified in abstract | The method demonstrated average recoveries of 77-111% with relative standard deviations of 2-15%. The limit of quantitation was 0.001 µg/g. | nih.gov |

| Fruits and Vegetables (general pesticide residue analysis) | Dispersive Solid-Phase Extraction (dSPE) - QuEChERS | PSA, C18, Graphitized Carbon Black (GCB) | Acetonitrile | PSA is the base sorbent for removing organic acids and sugars. C18 is for fatty samples, and GCB removes pigments. | gcms.cz |

| Water | Solid-Phase Extraction (SPE) | Polystyrene-divinylbenzene resin modified with carboxylic groups (Spe-ed Advanta) | Methanol | Average recovery of >87.0% was achieved with 60 mg of sorbent using 5 mL of methanol as the elution solvent. | researchgate.net |

Derivatization Strategies for Enhanced Detection

Due to their polarity and low volatility, phenolic compounds like Dinoseb often require derivatization to improve their chromatographic behavior and detection sensitivity, especially for gas chromatography (GC) analysis. pjoes.com Derivatization converts the analyte into a less polar, more volatile, and thermally stable derivative. pjoes.com

Several derivatization reagents and techniques have been developed for the analysis of Dinoseb and other acidic herbicides.

Methylation: A common strategy involves methylation of the phenolic hydroxyl group. Diazomethane has been used as a derivatizing agent for chlorinated herbicides, including Dinoseb, prior to GC analysis. epa.gov The reaction creates a methyl ether derivative. Another approach is in-injector methylation using reagents like trimethylphenylammonium hydroxide (TMPH). pjoes.com This technique involves adding the reagent to the sample extract, and the derivatization occurs in the heated GC injection port. While convenient, this method can sometimes exhibit poor repeatability but is suitable for screening purposes. pjoes.com The derivatization yield with TMPH for phenolic herbicides is influenced by the reagent excess. pjoes.com

Silylation: The formation of trimethylsilyl (B98337) (TMS) derivatives is a widely used derivatization technique for compounds with active hydrogens, such as phenols, in preparation for GC-MS analysis. nih.govresearchgate.net Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. nih.gov The optimization of reaction conditions, such as time and temperature, is crucial for achieving efficient and stable derivatization. nih.gov

Acylation: This strategy involves the reaction of the phenolic hydroxyl group with an acylating agent. nih.gov For liquid chromatography (LC) analysis, derivatization can be employed to introduce a chromophore or fluorophore into the molecule, thereby enhancing UV or fluorescence detection. nih.gov While not specifically detailed for Dinoseb in the provided context, general derivatization of phenols with reagents like dansyl chloride can significantly improve detection limits in HPLC-FLD analysis. nih.gov

Sulfonylation: For detection by MALDI-MS, phenols can be derivatized with reagents like 2-sulfobenzoic anhydride (B1165640) (SBA). This evaporative derivatization method can significantly improve the detection of phenols, particularly those with higher pKa values. nih.gov

The choice of derivatization strategy depends on the analytical technique employed (GC or LC), the detector being used, and the specific requirements of the analysis in terms of sensitivity and selectivity. researchgate.netnih.gov

Table 2: Derivatization Strategies for Phenol, 2-(1-methylpropyl)dinitro-

| Derivatization Strategy | Reagent | Analytical Technique | Purpose | Key Findings | Reference |

|---|---|---|---|---|---|

| Methylation | Diazomethane | Gas Chromatography (GC) | Increases volatility and thermal stability for GC analysis. | A standard procedure for chlorinated herbicides. Unreacted diazomethane must be destroyed before analysis. | epa.gov |

| In-injector Methylation | Trimethylphenylammonium hydroxide (TMPH) | Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS) | Converts polar acidic herbicides to less polar, more volatile derivatives within the GC injector. | A simple and convenient procedure for screening; however, it can have poor repeatability. Derivatization yields for phenolic herbicides are around 80%. | pjoes.com |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Gas Chromatography-Mass Spectrometry (GC-MS) | Creates more volatile and thermally stable derivatives for GC-MS analysis of metabolites. | Optimization of reaction time and temperature is critical for efficient derivatization. | nih.gov |

| Sulfonylation | 2-Sulfobenzoic anhydride (SBA) | MALDI-TOF-MS | Improves detection by creating an anionic derivative. | Evaporative derivatization gave a 96% yield and significantly improved detection of phenols with high pKa values. | nih.gov |

| Acylation (General for Phenols) | Dansyl chloride | High-Performance Liquid Chromatography-Fluorescence Detection (HPLC-FLD) | Introduces a fluorescent tag to enhance detection sensitivity. | A common method for derivatizing phenolic hydroxyl groups to improve HPLC performance. | nih.gov |

Computational Chemistry and Modeling Studies of Phenol, 2 1 Methylpropyl Dinitro

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and inherent reactivity of a molecule like dinoseb (B1670700). nih.gov DFT is a robust quantum mechanical method that offers a favorable balance between computational cost and accuracy for studying molecular properties in toxicologically relevant species. nih.gov

For dinoseb (C₁₀H₁₂N₂O₅), these calculations can elucidate the optimized molecular geometry, detailing bond lengths and angles with high precision. A critical aspect of these studies is the determination of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.netmdpi.com

Furthermore, Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectrum of dinoseb. mdpi.comnih.gov This involves calculating the transition energies between the ground state and various excited states, which correspond to the absorption of light at specific wavelengths. The results, including the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), provide a theoretical basis for the molecule's interaction with light, which is relevant for studies on its photolytic degradation. nih.gov Although specific DFT studies for dinoseb are not widely published, the methodologies are well-established for similar phenolic and nitroaromatic compounds. mdpi.commdpi.com

Table 1: Representative Data from Quantum Chemical Calculations on Related Compounds

| Parameter | Description | Typical Information Yielded |

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Provides precise bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates susceptibility to electrophilic attack and electron-donating capacity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates susceptibility to nucleophilic attack and electron-accepting capacity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and kinetic stability of the molecule. |

| λmax (from TD-DFT) | Wavelength of maximum UV-Vis absorption. | Predicts the color and photochemical properties of the compound. |

This table illustrates the type of data generated from quantum chemical calculations; specific values for dinoseb require dedicated computational studies.

Molecular Dynamics Simulations for Interfacial and Biological Interactions

Molecular dynamics (MD) simulations serve as a "computational microscope," providing detailed insights into the dynamic behavior of molecules and their interactions with complex biological environments over time. nih.gov While specific MD simulation studies focused exclusively on dinoseb are limited in the public literature, the known biological activities of the compound highlight key areas where this technique is invaluable.

Dinoseb's primary mechanism of toxicity is the uncoupling of oxidative phosphorylation. nih.govnih.gov It achieves this by increasing the permeability of the inner mitochondrial membrane to protons, thereby dissipating the proton gradient necessary for ATP synthesis. nih.gov MD simulations are exceptionally well-suited to investigate such membrane-disrupting phenomena. nih.gov A simulation could model a single dinoseb molecule or clusters of molecules approaching and inserting into a lipid bilayer that mimics the mitochondrial membrane. Such a study could reveal:

The preferred orientation of dinoseb at the membrane-water interface. nih.gov

The specific interactions (e.g., hydrogen bonding, hydrophobic interactions) between dinoseb and lipid headgroups or acyl chains. nih.gov

The effect of dinoseb on membrane properties such as fluidity, thickness, and local lipid architecture. nih.gov

The energetic landscape of dinoseb translocation across the membrane, elucidating the pathway for proton transport.

Additionally, dinoseb is known to bind to various proteins. consensus.app For instance, dinitrophenol derivatives can interact with immunoglobulins and other proteins. nih.govnih.gov MD simulations can be used to model the binding of dinoseb to a specific protein target, such as succinate (B1194679) dehydrogenase or cytochrome c reductase, which are known to be partially inhibited by the compound. nih.gov These simulations can predict the most stable binding pose, identify the key amino acid residues involved in the interaction, and calculate the binding free energy, offering a molecular-level explanation for the observed inhibition.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or other properties. nih.govnih.gov These models are used extensively in toxicology and environmental science to predict the effects of chemicals and to fill data gaps without the need for extensive testing. nih.gov

For dinoseb, QSAR modeling has been applied in several contexts. Broader structure-activity relationship analyses, noted in a Canadian government screening assessment, suggest that dinoseb is not expected to be a binder of estrogen or androgen steroid receptors based on its molecular structure. nih.gov The assessment also notes that QSAR modeling, in conjunction with other data, indicates a potential for adverse effects in aquatic organisms at low concentrations. nih.gov

A more specific application involves the development of regression models to describe the ecotoxicological effects of dinoseb. Researchers have successfully applied a four-parameter logistic regression model to describe the concentration-response functions of dinoseb on various aquatic organisms. nih.govwikipedia.org This model was fitted to experimental data on the survival time and reproduction of Daphnia magna (a water flea) and the growth rate of Pseudokirchneriella subcapitata (a green alga). nih.gov

The model uses four key parameters that can be interpreted biologically:

Maximum survival time (in the absence of the toxicant).

Minimum time required for an individual to die.

The EC₅₀ (the concentration causing a 50% effect).

A parameter describing the steepness of the dose-response curve.

This QSAR approach allows for a more detailed evaluation of toxicity than traditional endpoints, enabling interpolation and extrapolation to different concentrations and exposure times. nih.govwikipedia.org

Table 2: Modeled Ecotoxicological Endpoints for Dinoseb

| Organism | Endpoint | Modeled Value (mg/L) | Citation |

| Daphnia magna | Statistical No-Effect Concentration (SNEC) - Survival | 0.14 | nih.gov |

| Daphnia magna | Statistical No-Effect Concentration (SNEC) - Reproduction | 0.11 | nih.gov |

| Pseudokirchneriella subcapitata | Statistical No-Effect Concentration (SNEC) - Growth | 0.48 | nih.gov |

Environmental Fate and Transport Modeling (e.g., Hydrodynamic and Atmospheric Dispersion Models)

Environmental fate and transport models use a chemical's physical properties and environmental parameters to predict its distribution, persistence, and movement through air, water, and soil. researchgate.net Several such models have been applied to dinoseb, often using software like the US EPA's EPI Suite™, which integrates multiple estimation programs. episuite.devepa.gov

Fugacity modeling indicates that when dinoseb is released into water, it is predicted to largely remain in the aqueous phase. nih.gov This is influenced by its pKa of 4.4, which means it will be mostly in its dissociated (ionic) form in typical environmental waters (pH 6-9). nih.govwikipedia.org Its potential to partition from water to air is considered negligible based on its modeled air-water partition coefficient (Kaw). nih.gov

Atmospheric transport models have been used to estimate how far dinoseb might travel in the atmosphere if released to air. The TaPL3 model and the OECD Pov and LRTP Screening Tool both indicate a moderate potential for long-range transport. nih.gov The half-life of vapor-phase dinoseb reacting with hydroxyl radicals in the atmosphere has been estimated, providing a measure of its persistence in air. episuite.dev

Hydrodynamic and water quality models , such as EFDC and WASP, can be used to simulate the movement and fate of pollutants like dinoseb in specific water bodies like creeks, lakes, or estuaries. mdpi.comresearchgate.net These models integrate factors like water flow, dispersion, and degradation processes to predict environmental concentrations over time and space. byu.edu

Table 3: Modeled Environmental Fate Properties of Dinoseb

| Parameter | Description | Modeled Value | Model/Source | Citation |

| Air-Water Partition Coefficient (Kaw) | Ratio of a chemical's concentration in air to its concentration in water at equilibrium. | 2 x 10⁻⁵ | EPI Suite™ | nih.gov |

| Characteristic Travel Distance (CTD) | Estimated distance a chemical travels in air before deposition. | 900 km | TaPL3 model | nih.gov |

| Characteristic Travel Distance (CTD) | Estimated distance a chemical travels in air before deposition. | 1065 km | OECD Pov & LRTP Tool | nih.gov |

| Atmospheric Half-life | Time for 50% of the compound to be removed from the atmosphere via reaction with hydroxyl radicals. | 14.1 days | Estimation | episuite.dev |

| Bioconcentration Factor (BCF) | Ratio of a chemical's concentration in an aquatic organism to the concentration in water. | 68 | Estimated from water solubility | episuite.dev |

Table of Referenced Compound Names

| Common Name | IUPAC Name |

| Dinoseb | Phenol (B47542), 2-(1-methylpropyl)-4,6-dinitro- |

| 2,4-D | 2,4-dichlorophenoxyacetic acid |

Regulatory Science and Policy Implications for Environmental Management of Phenol, 2 1 Methylpropyl Dinitro

Scientific Basis for Environmental Classification and Restriction

The classification of dinoseb (B1670700) as a hazardous substance is rooted in extensive scientific evidence demonstrating its persistence, mobility, and high toxicity to a wide range of organisms. herts.ac.ukepa.gov Its chemical properties and interactions within ecosystems provide a strong basis for the stringent restrictions placed upon it.

Dinoseb is considered persistent in various environmental compartments. While it can be broken down by microbes and photolysis, its half-life can be significant under certain conditions. orst.educanada.caepa.gov It is expected to persist in water, where hydrolysis is slow and it is not readily biodegradable. canada.ca It has a high potential for leaching to groundwater due to its moderate aqueous solubility and the even greater solubility of its salt forms. herts.ac.ukorst.edu This mobility increases the risk of widespread contamination of water resources. The environmental persistence of dinoseb across different media is a key factor in its regulatory assessment.

Table 1: Environmental Fate and Persistence of Dinoseb

| Environmental Compartment | Persistence/Half-Life | Notes |

|---|---|---|

| Soil | Field half-life ranges from 5 to 31 days; can be up to 100 days in the vadose zone. orst.eduepa.gov | Persistence is variable, affected by soil type, pH, and microbial activity. canada.ca |

| Water | Photodegradation half-life in surface water is 14-18 days. epa.govccme.ca | Expected to persist overall due to slow hydrolysis and biodegradation. canada.ca |

| Air | Predicted atmospheric half-life is approximately 2.56 to 14.1 days. canada.caepa.gov | Significant releases to air are not expected. canada.ca |

| Bioaccumulation | Low potential for bioaccumulation. canada.cacanada.ca | Bioconcentration Factor (BCF) is estimated at 61.5-68. epa.govccme.ca It is rapidly eliminated from fish. orst.edu |

The ecotoxicity of dinoseb is another primary driver for its environmental classification. It is highly toxic to a broad spectrum of non-target organisms, including mammals, birds, fish, and aquatic invertebrates. herts.ac.ukorst.eduepa.gov Even at low concentrations, it can cause adverse effects on reproduction, survival, and growth. canada.ca In aquatic ecosystems, its toxicity to fish is particularly high and can be influenced by factors such as water pH and temperature. orst.educanada.ca

Table 2: Ecotoxicity of Dinoseb to Various Organisms

| Organism Group | Toxicity Endpoint | Value | Reference |

|---|---|---|---|

| Fish | 96-hour LC50 (Lake Trout) | 44 µg/L | orst.edu |

| 96-hour LC50 (Cutthroat Trout) | 67 µg/L | orst.edu | |

| 96-hour LC50 (Catfish) | 118 µg/L | orst.edu | |

| Chronic LOEL (Lake Trout) | 0.5 µg/L | ccme.ca | |

| Aquatic Invertebrates | 24-hour LC50 | 100 - 2,800 µg/L | ccme.ca |

| Algae | 24-hour EC50 (Photosynthetic Inhibition) | 432 µg/L (Chlorella sp.) | ccme.ca |

| Birds | Acute Oral LD50 | 7 - 9 mg/kg | orst.eduwikipedia.orgmcgill.ca |

| 5-8 day Dietary LC50 | 409 - 515 ppm | orst.edu | |

| Mammals | Acute Oral LD50 (Rat) | 25 - 28 mg/kg | wikipedia.org |

International Conventions and Chemical Management Frameworks

The significant risks posed by dinoseb have led to its inclusion in several international agreements and national chemical management programs designed to control its trade and use. These frameworks are critical for coordinated global action to protect human health and the environment.

One of the most important international instruments is the Rotterdam Convention on the Prior Informed Consent (PIC) Procedure for Certain Hazardous Chemicals and Pesticides in International Trade . Dinoseb and its salts are listed in Annex III of this convention. herts.ac.ukchemsafetypro.com This listing means that countries that are party to the convention must follow the PIC procedure, which requires exporting countries to notify importing countries about the potential hazards of the chemical. chemsafetypro.com The importing country must then formally consent to accept or refuse the shipment, promoting shared responsibility and transparent information exchange. chemsafetypro.com

In the European Union, dinoseb is regulated under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation . It was identified as a Substance of Very High Concern (SVHC) in 2012 due to its classification as "toxic for reproduction". europa.euwikipedia.org Inclusion on the SVHC Candidate List triggers legal obligations for companies supplying the substance, such as providing safety information to customers. wikipedia.org This is the first step towards potentially subjecting the chemical to authorisation, which would mean its use would be prohibited unless a specific authorisation is granted. wikipedia.org Furthermore, the use of dinoseb and its salts in pesticides is banned in the EU. canada.ca

In North America, both Canada and the United States have implemented robust management frameworks. In Canada, dinoseb is addressed under the Chemicals Management Plan (CMP) . canada.ca A screening assessment concluded that dinoseb is harmful to the environment and meets the criteria for persistence, leading to its proposed addition to the List of Toxic Substances under the Canadian Environmental Protection Act, 1999 (CEPA). canada.cacanada.ca In the United States, the Environmental Protection Agency (EPA) cancelled all pesticide uses of dinoseb in 1986. orst.edu It is also regulated under the Safe Drinking Water Act, with an established Maximum Contaminant Level (MCL). epa.gov

Environmental Monitoring and Surveillance Strategies

Effective environmental management of dinoseb relies on robust monitoring and surveillance to detect its presence, understand its distribution, and assess the efficacy of control measures. Strategies typically involve the targeted sampling of environmental media where the chemical is likely to be found, such as water and soil, followed by sensitive laboratory analysis.

Regulatory bodies have established monitoring requirements, particularly for drinking water. For instance, the U.S. EPA required water suppliers to conduct initial monitoring for dinoseb between 1993 and 1995. epa.gov If the substance was detected above a concentration of 0.2 parts per billion (ppb), continued monitoring was mandated. epa.gov Such programs are crucial for ensuring public water supplies remain below the legally enforceable MCL of 7 ppb. epa.gov

Monitoring studies have detected dinoseb in various locations, often linked to historical agricultural use or industrial sites. It has been found in groundwater in potato-growing regions of the United States and at sites of previous chemical spills. orst.eduepa.gov In Canada, while recent monitoring of municipal drinking water has shown no detections, a 2018 sampling of industrial effluent measured a concentration of 0.117 µg/L in one of nine samples. canada.ca Historical data from the period when dinoseb was used as a herbicide is also available. canada.ca These findings highlight the importance of continued surveillance, especially near potential point sources of release.

The analysis of environmental samples for dinoseb typically employs advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) with photodiode-array detection is a common method used by agencies like the U.S. Geological Survey for determining pesticide concentrations in water. usgs.gov Such methods can achieve low method detection limits, for example, between 0.006 and 0.032 µg/L in organic-free water. usgs.gov

Table 3: Summary of Selected Dinoseb Monitoring Findings

| Location/Program | Medium | Findings |

|---|---|---|

| U.S. EPA National Pesticide Survey | Groundwater (NY, ME, MA) | Residues found in the range of 1-5 ppb. epa.gov |

| California Drinking Water | Drinking Water | Reportedly found at the detection limit of 2 ppb in 1999; levels have not exceeded the MCL of 7 ppb for at least a decade prior to 2010. ca.gov |

| Canadian Municipal Water | Drinking Water | No detections in recent monitoring data. canada.cacanada.ca |

| Canadian Industrial Site | Wastewater Effluent | Detected at 0.117 µg/L in one of nine samples (Method Detection Limit of 0.05 µg/L). canada.ca |

Risk Management Approaches Based on Scientific Assessment

Based on scientific assessments of its environmental hazards, various jurisdictions have adopted risk management approaches aimed at minimizing or eliminating releases of dinoseb into the environment. These approaches range from voluntary agreements and pollution prevention planning to outright bans on its use.

In Canada, the proposed risk management strategy for the current industrial use of dinoseb as a polymerization retarder focuses on pollution prevention. canada.cacanada.ca The primary action being considered is the implementation of a voluntary environmental performance agreement (EPA) with industry users. canada.ca Such an agreement would include provisions for adhering to a code of practice or best management practices to prevent releases. canada.ca If this approach is not feasible, a mandatory Pollution Prevention (P2) Planning Notice under the Canadian Environmental Protection Act (CEPA) may be issued, which would legally require facilities to prepare and implement plans to minimize pollution. canada.ca

The United States took a more restrictive approach by cancelling all pesticide registrations for dinoseb in 1986, effectively banning its agricultural use. orst.edu For environmental protection, the U.S. EPA established a Maximum Contaminant Level (MCL) of 7 ppb (or 0.007 mg/L) for dinoseb in public drinking water systems under the Safe Drinking Water Act. epa.gov This is an enforceable standard that water utilities must meet. The regulation also established a non-enforceable Maximum Contaminant Level Goal (MCLG) at the same level, based on an assessment of health risks. epa.gov

The European Union has also prohibited the use of dinoseb as a pesticide. canada.ca Its designation as a Substance of Very High Concern (SVHC) under REACH represents a stringent risk management approach that could lead to a requirement for specific authorization for any continued industrial uses, effectively phasing it out. europa.euwikipedia.org

Table 4: Comparison of Risk Management Approaches for Dinoseb

| Jurisdiction | Primary Approach | Key Instrument(s) | Status |

|---|---|---|---|

| Canada | Pollution Prevention | Environmental Performance Agreement; Pollution Prevention Planning Notice | Proposed for current industrial uses. canada.ca |

| United States | Ban & Contaminant Limitation | Cancellation of pesticide registrations; Maximum Contaminant Level (MCL) in drinking water | Implemented. orst.eduepa.gov |

| European Union | Ban & Authorization | Prohibition on pesticide use; REACH Regulation (SVHC listing) | Implemented. europa.eucanada.ca |

| International | Trade Control | Rotterdam Convention (Prior Informed Consent) | Implemented. chemsafetypro.com |

Pollution Prevention and Remediation Strategies

Given the historical contamination of soil and water at some sites, effective pollution prevention and remediation strategies are essential components of dinoseb's environmental management. Research has focused on technologies capable of degrading or removing the compound from contaminated media.